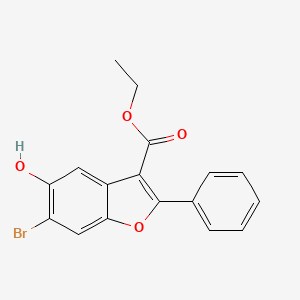

Ethyl 6-bromo-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate is a chemical compound with the linear formula C17H13BrO4 . It has a molecular weight of 361.195 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula C17H13BrO4 . The molecule consists of 17 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 4 oxygen atoms .Scientific Research Applications

Facile and Inexpensive Synthesis

A notable application is its role in the facile and inexpensive synthesis of novel compounds. For instance, it has been utilized in the synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives through one-pot reactions, demonstrating its versatility in organic synthesis and the potential for generating compounds with various biological activities (Gao, Liu, Jiang, & Li, 2011).

Pd-Catalyzed O-Arylation

Furthermore, its derivates have been used in Pd-catalyzed O-arylation processes, enabling the synthesis of O-arylhydroxylamines and substituted benzofurans. This highlights its role in facilitating complex reactions and expanding the toolbox for constructing heterocyclic compounds with potential pharmacological properties (Maimone & Buchwald, 2010).

Biological Activities Investigation

Its derivatives have also been investigated for their biological activities. For example, new benzofuran derivatives have shown in vitro anti-HIV activities, underlining the compound's significance in the development of potential therapeutic agents (Mubarak, Salih, Ayoub, Saadeh, & Al-Masoudi, 2007).

Antimicrobial Screening

Additionally, benzofuran aryl ureas and carbamates synthesized from its derivatives have been screened for antimicrobial activities, showcasing its utility in discovering new antimicrobial agents (Kumari, Mathada, Kumar, Suda, & Basavaraja, 2019).

Cholinesterase Inhibitory Activity

Its utilization extends to the synthesis of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives as new cholinesterase inhibitors. This highlights its potential in contributing to the development of treatments for diseases associated with cholinesterase dysfunction, such as Alzheimer's disease (Abedinifar, Farnia, Mahdavi, Nadri, Moradi, Ghasemi, Küçükkılınç, Firoozpour, & Foroumadi, 2018).

Properties

IUPAC Name |

ethyl 6-bromo-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO4/c1-2-21-17(20)15-11-8-13(19)12(18)9-14(11)22-16(15)10-6-4-3-5-7-10/h3-9,19H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAQEGWNAMGRAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=CC(=C(C=C21)O)Br)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide](/img/structure/B2887109.png)

![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2887112.png)

![3,4,5-trimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2887113.png)

![[(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine](/img/structure/B2887115.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2887122.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide](/img/structure/B2887125.png)

![Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate](/img/structure/B2887131.png)